molecular formula C25H33FN8O4 B12373182 2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one

2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one

Cat. No.: B12373182
M. Wt: 528.6 g/mol
InChI Key: MRJXPUCAEDEQAT-UHFFFAOYSA-N
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Description

2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a purine core substituted with a fluorophenyl group and a pyrazolyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyrazolyl group: This step involves the reaction of a suitable hydrazine derivative with an appropriate diketone to form the pyrazole ring.

    Attachment of the ethoxyethoxypropyl chain: This step involves the reaction of the pyrazole derivative with a suitable alkylating agent to introduce the ethoxyethoxypropyl chain.

    Formation of the purine core: This step involves the cyclization of the intermediate with a suitable formamide derivative to form the purine ring.

    Introduction of the fluorophenyl group: This step involves the reaction of the purine derivative with a suitable fluorophenyl halide to introduce the fluorophenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and fluorophenyl groups, using suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biology: The compound can be used as a tool to study the biological pathways involving purine metabolism and signaling.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can bind to a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one can be compared with other similar compounds, such as:

    2-amino-6-chloropurine: A purine derivative with a chlorine substituent instead of a fluorophenyl group.

    8-azaguanine: A purine derivative with an azaguanine substituent instead of a pyrazolyl group.

    9-benzyladenine: A purine derivative with a benzyl substituent instead of a fluorophenyl group.

Properties

Molecular Formula

C25H33FN8O4

Molecular Weight

528.6 g/mol

IUPAC Name

2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one

InChI

InChI=1S/C25H33FN8O4/c26-20-5-3-18(4-6-20)16-34-22(30-21-23(34)31-25(28)32-24(21)35)19-15-29-33(17-19)8-2-10-37-12-14-38-13-11-36-9-1-7-27/h3-6,15,17H,1-2,7-14,16,27H2,(H3,28,31,32,35)

InChI Key

MRJXPUCAEDEQAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C(=O)NC(=N3)N)N=C2C4=CN(N=C4)CCCOCCOCCOCCCN)F

Origin of Product

United States

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